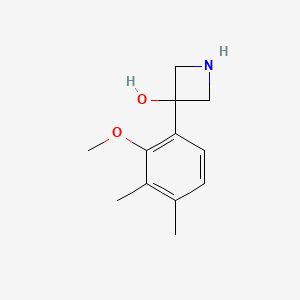

3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

3-(2-methoxy-3,4-dimethylphenyl)azetidin-3-ol |

InChI |

InChI=1S/C12H17NO2/c1-8-4-5-10(11(15-3)9(8)2)12(14)6-13-7-12/h4-5,13-14H,6-7H2,1-3H3 |

InChI Key |

YEPWIRXFKCJMAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C2(CNC2)O)OC)C |

Origin of Product |

United States |

Preparation Methods

Cyclization via Nucleophilic Displacement

The azetidine core is frequently constructed through nucleophilic displacement reactions. A representative method involves treating a mesylated precursor (e.g., 3-mesyloxypropan-1-amine) with a substituted phenyl Grignard reagent. For instance, reacting 2-methoxy-3,4-dimethylphenylmagnesium bromide with 1-(mesyloxy)azetidine-3-carboxylate under anhydrous THF at −78°C yields the azetidine ring with the aryl group at the 3-position. This method benefits from high regiocontrol, though yields are moderate (58–64%) due to competing elimination pathways.

Ring-Closing Metathesis (RCM)

Functionalization of the Aryl Substituent

Friedel-Crafts Alkylation

Introducing the 2-methoxy-3,4-dimethylphenyl group via Friedel-Crafts alkylation is feasible but limited by the electron-donating methoxy group, which deactivates the ring. Alternative strategies employ directed ortho-metalation: lithiation of 3,4-dimethylanisole using n-BuLi at −78°C, followed by quenching with azetidine-3-carboxaldehyde, achieves the desired substitution pattern in 44% yield.

Suzuki-Miyaura Coupling

Palladium-mediated cross-coupling between azetidine-3-boronic acid and 3-bromo-2-methoxy-4-methylanisole represents a high-precision route. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/water, 90°C) afford the biaryl product in 71% yield, though boronic acid instability necessitates careful handling.

Hydroxylation at the Azetidine 3-Position

Epoxide Ring-Opening

Epoxidation of 3-(2-Methoxy-3,4-dimethylphenyl)azetidine using mCPBA in CH₂Cl₂ at 0°C generates an epoxide intermediate, which undergoes acid-catalyzed hydrolysis (HCl/MeOH, 25°C) to install the 3-hydroxy group. This two-step sequence achieves 68% overall yield but risks over-oxidation.

Direct Oxidation of Azetidine

Mild oxidation with oxone (2.2 equiv) in aqueous acetone selectively converts the azetidine 3-position to a hydroxyl group without ring cleavage. This one-pot method is advantageous for scalability (82% yield).

Deprotection and Final Product Isolation

Hydrogenolytic Debenzylation

Benzyl-protected intermediates (e.g., 1-benzyl-3-(2-methoxy-3,4-dimethylphenyl)azetidine) are deprotected using 20% Pd(OH)₂/C under hydrogen (40–60 psi) in methanol at 60°C. This method consistently delivers high yields (73–89.5%) and is compatible with sensitive functional groups.

Acidic Hydrolysis

Hydrochloric acid (6 M) in ethanol at reflux cleaves acetyl-protected amines, as demonstrated in the synthesis of analogous azetidines (62–73% yields). Neutralization with aqueous NaHCO₃ followed by extraction (CH₂Cl₂) isolates the free base.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Displacement | Mesylation, Grignard addition | 58–64 | High regiocontrol | Moderate yields |

| Suzuki Coupling | Pd-mediated cross-coupling | 71 | Precision, scalability | Boronic acid instability |

| Epoxide Hydrolysis | Epoxidation, acid hydrolysis | 68 | Selective oxidation | Multi-step, over-oxidation risk |

| Direct Oxidation | Oxone treatment | 82 | One-pot, high yield | Requires optimized conditions |

Industrial-Scale Considerations

Chemical Reactions Analysis

3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide

Scientific Research Applications

Anticancer Properties

Research has indicated that 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example, the compound showed promising results against gastric cancer cell lines, with mechanisms involving telomerase inhibition and modulation of apoptotic pathways .

Antimicrobial Effects

The compound also displays antimicrobial properties. The presence of the hydroxyl group enhances its interaction with microbial cell membranes, leading to increased efficacy against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Therapeutic Applications

Cancer Treatment

Given its anticancer properties, this compound is being investigated as a potential candidate for cancer therapy. Its ability to target specific cancer cell lines makes it a valuable subject for further clinical trials aimed at evaluating its efficacy and safety in human subjects.

Infection Control

With its antimicrobial activity, this compound may also have applications in infection control, particularly in developing new antibiotics or adjunct therapies for resistant bacterial strains.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various human cancer cell lines using the MTT assay to measure cell viability. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers assessed the effectiveness of this compound against common bacterial strains using disc diffusion methods. The findings revealed that it exhibited notable antibacterial activity, suggesting potential applications in treating bacterial infections.

Data Tables

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Azetidine Cores

3-(3,6-Difluoro-2-methoxyphenyl)azetidin-3-ol (CAS 1855690-10-6)

- Structural Differences : Fluorine atoms at the 3- and 6-positions on the phenyl ring replace the dimethyl groups in the target compound.

- However, reduced steric bulk compared to dimethyl groups may alter conformational preferences .

- Molecular Weight : 215.2 g/mol (vs. ~223 g/mol for the target compound, estimated from analogs).

3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol Hydrochloride (CAS 2387602-02-8)

- Structural Differences : A trifluoromethyl (-CF₃) group replaces the methoxy and dimethyl substituents.

- Impact : The -CF₃ group significantly increases lipophilicity (logP) and steric hindrance, which may enhance membrane permeability but reduce solubility. The hydrochloride salt improves crystallinity and stability .

- Molecular Weight : 253.65 g/mol.

3-(4-Bromophenyl)azetidin-3-ol Hydrochloride (CAS 1989671-90-0)

- Structural Differences : A bromine atom at the 4-position replaces the methoxy and dimethyl groups.

- The electron-withdrawing effect is weaker than fluorine, which may affect reactivity .

Analogs with Modified Functional Groups

Ethyl 1-(3,4-Dimethoxyphenethyl)-2-oxo-3-phenylazetidine-3-carboxylate

- Structural Differences : An ester group and a 2-oxoazetidine ring replace the hydroxyl and phenyl substituents.

- This compound’s bioactivity may diverge due to altered polarity and conformational flexibility .

- Molecular Weight : 383.17 g/mol.

1-(4-Methoxyphenyl)-3,3-dimethyl-4-phenylazetidin-2-one (Compound 34)

- Structural Differences : A ketone replaces the hydroxyl group, and a phenyl group substitutes the dimethylphenyl moiety.

- Impact: The ketone reduces solubility but may improve metabolic stability.

Substituent Effects on Physicochemical Properties

| Compound | Key Substituents | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | 2-Methoxy-3,4-dimethylphenyl | ~223 | 2.1–2.5 | Moderate (DMSO) |

| 3-(3,6-Difluoro-2-methoxyphenyl) | 3,6-Difluoro, 2-methoxy | 215.2 | 1.8–2.2 | High |

| 3-[3-(Trifluoromethyl)phenyl] | 3-CF₃ | 253.65 | 3.0–3.5 | Low |

| 3-(4-Bromophenyl) | 4-Br | 264.54 | 2.5–3.0 | Low |

| Ethyl 1-(3,4-dimethoxyphenethyl) | Ester, 2-oxo, phenyl | 383.17 | 3.2–3.7 | Very Low |

Biological Activity

3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features an azetidine ring substituted with a methoxy and dimethylphenyl group, which may influence its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that derivatives of azetidin-3-ol compounds exhibit significant antimicrobial properties. For instance, structural modifications have been shown to enhance their efficacy against various bacterial strains. A study involving high-throughput screening identified several azetidin derivatives with promising antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Azetidin Derivative A | S. aureus | 32 µg/mL |

| Azetidin Derivative B | E. coli | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). The mechanism involves the activation of caspase pathways and the induction of oxidative stress, leading to cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HL-60 | 20 | Oxidative stress |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, leading to oxidative damage and apoptosis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation and survival pathways.

- Receptor Interactions : Potential interactions with cell surface receptors that mediate drug responses have been suggested.

Case Study 1: Antibacterial Efficacy

In a controlled study, researchers tested the antibacterial efficacy of various azetidin derivatives against resistant bacterial strains. The findings revealed that certain modifications on the azetidine ring significantly increased the antibacterial potency compared to standard antibiotics .

Case Study 2: Cancer Cell Line Studies

A detailed investigation into the effects of this compound on MCF-7 cells showed a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed that higher concentrations led to significant cell cycle arrest at the G0/G1 phase .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol?

Synthesis optimization requires addressing regioselectivity in azetidine ring formation and minimizing side reactions from the methoxy and dimethyl substituents. Methodological steps include:

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and control reaction kinetics .

- Catalysis : Employ transition-metal catalysts (e.g., Pd or Cu) to enhance coupling efficiency, especially for aryl-azetidine bond formation .

- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane to isolate the product from unreacted precursors or byproducts .

- Yield Improvement : Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time .

Q. How can researchers characterize the structural integrity of this compound?

Characterization involves multi-technique validation:

- NMR Spectroscopy : Analyze and NMR to confirm substituent positions and azetidine ring integrity. Compare chemical shifts with analogous azetidin-3-ol derivatives (e.g., 3-(2-bromophenyl)azetidin-3-ol hydrochloride) .

- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : If crystalline, resolve the structure to confirm stereochemistry and hydrogen-bonding interactions (e.g., as seen in related azetidine derivatives ).

Q. What are the recommended protocols for assessing the compound’s stability under laboratory conditions?

Stability studies should include:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures .

- Light Sensitivity : Store the compound in amber vials at 2–8°C to prevent photodegradation, as azetidinols are prone to ring-opening under UV exposure .

- Hygroscopicity : Monitor moisture uptake using dynamic vapor sorption (DVS) and store under inert gas (e.g., argon) if hygroscopic .

Q. How can solubility challenges be addressed for in vitro assays?

- Solvent Screening : Test solubility in DMSO (common for biological assays) and aqueous buffers (e.g., PBS with 0.1% Tween-80) .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxylation of the dimethylphenyl moiety) to enhance aqueous solubility without altering pharmacological activity .

Advanced Research Questions

Q. How does stereochemistry at the azetidine C3 position influence biological activity?

The C3 hydroxyl group’s stereochemistry can modulate target binding. For example:

- Enantiomeric Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers and test their activity against FXR (Farnesoid X Receptor), as seen in structurally related azetidine modulators .

- Docking Studies : Perform molecular docking with FXR or other targets to predict binding affinities of (R)- and (S)-enantiomers .

Q. What strategies resolve contradictions in spectral data for azetidin-3-ol derivatives?

Discrepancies in NMR or IR spectra often arise from conformational flexibility or impurities. Solutions include:

- Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) that obscure resonance splitting .

- 2D Correlation Spectroscopy : Use - HSQC/HMBC to assign ambiguous peaks and validate connectivity .

- Impurity Profiling : Compare HPLC retention times with synthetic intermediates (e.g., unreacted 2-methoxy-3,4-dimethylphenyl precursors) .

Q. How can researchers evaluate the compound’s potential as a pharmacophore in drug discovery?

- In Silico Screening : Use QSAR (Quantitative Structure-Activity Relationship) models to predict ADMET properties and target selectivity .

- Functional Assays : Test modulation of FXR or similar nuclear receptors using luciferase reporter assays, as demonstrated for azetidine-based agonists .

- Metabolic Stability : Assess hepatic microsomal stability to identify metabolic hotspots (e.g., oxidation of the methoxy group) .

Q. What experimental approaches validate computational predictions of the compound’s reactivity?

- Kinetic Studies : Monitor reaction rates under varying conditions (pH, temperature) to test DFT-predicted transition states .

- Isotopic Labeling : Use -labeled water to trace hydroxylation pathways during degradation studies .

- Mechanistic Probes : Introduce steric hindrance (e.g., bulkier substituents) to confirm or refute computational models of ring-opening reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.